molecular formula C13H12N2O3 B2408544 ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 40995-43-5

ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2408544
CAS No.: 40995-43-5
M. Wt: 244.25
InChI Key: WQOHUJHHYMVBTB-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a high-value pyrazole derivative designed for research and development applications. This compound features a reactive formyl group at the 5-position of the pyrazole ring, making it a versatile chemical synthon for further derivatization, including the synthesis of novel Schiff bases and other complex heterocyclic systems . Pyrazole scaffolds of this type are extensively investigated in medicinal chemistry for their diverse biological activities. Structural analogs have demonstrated significant promise in antimicrobial research, showing excellent activity against various bacterial strains such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . Furthermore, closely related N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown potential in materials science, particularly as candidates for optical limiting applications studied using techniques like the z-scan method with nanosecond laser pulses at 532 nm . The presence of both ester and formyl functional groups on the pyrazole core provides multiple handles for chemical modification, allowing researchers to develop a wide array of novel compounds for pharmaceutical, agrochemical, and advanced material research. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-formyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOHUJHHYMVBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives . The reaction typically takes place in ethanol under reflux conditions, followed by purification using column chromatography . The product is obtained as a yellow solid with a melting point of 76-78°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Ethyl 5-carboxy-1-phenyl-1H-pyrazole-4-carboxylate

    Reduction: Ethyl 5-hydroxymethyl-1-phenyl-1H-pyrazole-4-carboxylate

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic properties. Pyrazole derivatives are known for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.

Antibacterial and Antifungal Activities

Research has shown that compounds derived from pyrazole exhibit significant antibacterial and antifungal activities. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound demonstrated promising activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that certain pyrazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives with modifications to the pyrazole ring showed IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .

Materials Science

This compound has been explored for its non-linear optical (NLO) properties. Novel N-substituted derivatives have been synthesized and characterized for their potential applications in photonic devices. These materials can be utilized in the development of optical switches and frequency converters due to their favorable NLO characteristics .

Analytical Chemistry

In analytical applications, this compound can be effectively separated using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its analysis, which is critical for both quality control in pharmaceutical formulations and for research purposes in laboratories .

Application Area Description Methodology Key Findings
Medicinal ChemistryAntibacterial & AntifungalSynthesis & TestingEffective against Gram-positive & Gram-negative bacteria
AnticancerIn vitro assaysSignificant cytotoxicity against A549 & MCF-7 cell lines
Materials ScienceNon-linear opticsSynthesis of derivativesPromising NLO properties for photonic applications
Analytical ChemistryHPLC separationReverse-phase methodologyScalable method for compound analysis

Case Study 1: Antimicrobial Activity

A study synthesized a series of pyrazole derivatives including this compound. The antimicrobial efficacy was evaluated against multiple pathogens, revealing that some derivatives exhibited potent activity with MIC values significantly lower than standard treatments .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of pyrazole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation effectively, making them candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazole vs. Pyrazole Derivatives
    Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () replaces the pyrazole core with a 1,2,3-triazole ring. This substitution alters electronic properties: triazoles exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, enhancing intermolecular interactions in crystal lattices. Pyrazoles, with two adjacent nitrogen atoms, show distinct tautomerism and coordination chemistry .

Functional Group Modifications

  • Formyl vs. Cyano Substituents Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate () replaces the formyl group with a cyano group. The cyano group is strongly electron-withdrawing, increasing ring electron deficiency compared to the formyl group, which can participate in nucleophilic additions (e.g., Knoevenagel condensations). This difference impacts reactivity in downstream syntheses .
  • Formyl vs. Azido Substituents
    Ethyl 5-azido-1H-pyrazole-4-carboxylate () contains an azido group instead of formyl. The azide enables click chemistry (e.g., Huisgen cycloadditions), whereas the formyl group is more suited for Schiff base formation or reductions to alcohols .

Aryl Substitutions

  • Phenyl vs. Pyridinyl Substituents
    In triazole derivatives (), the phenyl group is replaced with pyridin-3-yl. The pyridine ring introduces basicity and coordination sites for metal complexes, which are absent in the purely aromatic phenyl group. This substitution can influence solubility and biological activity .

Physicochemical and Structural Properties

Melting Points and Stability

Compound Melting Point (°C) Key Functional Groups
Ethyl 5-formyl-1-phenyl-pyrazole-4-carboxylate Not reported Formyl, ester
Ethyl 5-azido-1H-pyrazole-4-carboxylate 92.2–93.7 Azido, ester
Ethyl 5-cyano-1-phenyl-pyrazole-4-carboxylate Not reported Cyano, ester
5-Ethoxymethyleneamino derivatives () 194–226 Ethoxymethyleneamino, cyano

Crystallographic Features

  • Hydrogen Bonding : In triazole derivatives (), N–H···O and C–H···O interactions dominate crystal packing. Pyrazole derivatives with formyl groups may exhibit C=O···H–C interactions, but data specific to the target compound are lacking .
  • Software Tools : Programs like SHELX () and Mercury () are critical for analyzing such structures, though pyrazole-formyl systems remain understudied compared to triazoles .

Biological Activity

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate (E5FPC) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of E5FPC, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

E5FPC is characterized by its pyrazole ring and contains both carboxylate and formyl functional groups. Its molecular formula is C12H11N2O3, with a molecular weight of approximately 244.25 g/mol. The compound has a melting point range of 39-41°C and exists as a liquid at room temperature.

Synthesis Methods

Various synthesis methods have been developed for E5FPC, allowing for efficient production and derivatization. Some notable methods include:

  • Condensation Reactions : E5FPC can be synthesized through condensation reactions involving substituted aldehydes and hydrazines.
  • Cyclization Techniques : Cyclization of appropriate precursors in acidic or basic conditions yields E5FPC in moderate to high yields.

These methods not only facilitate the production of E5FPC but also allow for the exploration of its derivatives with enhanced biological activities.

Antiparasitic Effects

E5FPC exhibits significant biological activity against various parasitic infections:

  • Antileishmanial Activity : Studies have shown that E5FPC effectively targets Leishmania species, disrupting metabolic pathways essential for parasite survival through strong hydrogen bonding interactions with enzyme active sites.
  • Antimalarial Properties : The compound has also demonstrated antimalarial effects against Plasmodium species, indicating its potential as a therapeutic agent in treating malaria.

Cellular Mechanisms

The biological activity of E5FPC is attributed to its interactions with various biomolecules:

  • Enzyme Inhibition : E5FPC influences enzymatic activities crucial for cellular metabolism, particularly affecting hydrolases and oxidoreductases. This modulation can lead to alterations in cell signaling pathways related to inflammation and apoptosis.
  • Inflammatory Response : The compound has been implicated in influencing inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

The following table compares E5FPC with structurally similar compounds, highlighting their biological activities:

Compound NameMolecular FormulaBiological Activity
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateC13H14N2O3Antimicrobial properties
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylateC12H12N2O3Photochromic properties
Ethyl 5-methyl-1H-pyrazole-4-carboxylateC11H12N2O2Anti-inflammatory effects
This compound C12H11N2O3 Antileishmanial, Antimalarial

E5FPC's unique formyl substitution on the pyrazole ring enhances its biological activity against specific pathogens compared to other derivatives lacking such functional groups.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of E5FPC in medicinal chemistry:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including E5FPC, exhibit antiproliferative effects against various cancer cell lines. These compounds are being explored as potential anticancer agents due to their ability to inhibit tumor growth through multiple mechanisms .
  • Anti-inflammatory Properties : E5FPC has shown promise in modulating inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a formyl donor (e.g., DMF-DMA), and phenylhydrazine. This method, adapted from analogous pyrazole-4-carboxylate syntheses, involves:

Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine in ethanol under reflux to form the pyrazole core.

Formylation : Introducing the formyl group at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

Esterification : Maintaining the ethyl ester group at the 4-position through controlled hydrolysis or direct synthesis.
Yields typically range from 60–75%, with purification via silica gel chromatography.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the ester carbonyl resonates at δ 165–170 ppm. Aromatic protons from the phenyl group show splitting patterns between δ 7.2–7.8 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirm functional groups.
  • Crystallography :
    Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines the structure, revealing planarity of the pyrazole ring and dihedral angles between substituents. Mercury software visualizes packing motifs and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) model reaction intermediates and transition states to identify energetically favorable pathways:
  • Reaction Path Search : Software like GRRM or Gaussian explores potential energy surfaces for cyclocondensation and formylation steps .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield, favoring polar aprotic solvents (e.g., DMF) for formylation .
    Experimental validation involves adjusting reaction conditions (temperature, solvent) based on computational predictions to achieve >80% yield.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE interactions in NMR vs. SC-XRD bond lengths) require:

Q. Multi-Technique Cross-Validation :

  • Compare SC-XRD torsion angles with Hirshfeld surface analysis (using CrystalExplorer) to assess intermolecular forces.
  • Dynamic NMR : Resolve conformational flexibility by variable-temperature experiments .

Q. Theoretical Refinement :

  • Overlay DFT-optimized geometries with crystallographic data in Mercury to identify steric or electronic distortions .

Q. How does the electronic nature of the formyl group influence reactivity in downstream applications?

  • Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the 4-carboxylate position, enabling:
  • Nucleophilic Acyl Substitutions : React with amines or hydrazides to form hydrazones or amides.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 5-position using Pd catalysts, monitored by LC-MS .
    Electrostatic potential maps (generated via Gaussian) highlight charge distribution, guiding functionalization sites .

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